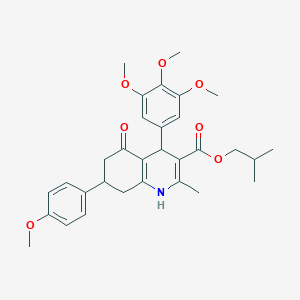

2-Methylpropyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-methylpropyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic derivative of hexahydroquinoline featuring a 2-methylpropyl ester group and three distinct aryl substituents: a 4-methoxyphenyl group at position 7, a 3,4,5-trimethoxyphenyl group at position 4, and a methyl group at position 2. Its molecular framework combines a partially saturated quinoline core with fused cyclohexanone and dihydropyridine rings, a structural motif common in bioactive alkaloids and pharmaceuticals .

Properties

IUPAC Name |

2-methylpropyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37NO7/c1-17(2)16-39-31(34)27-18(3)32-23-12-20(19-8-10-22(35-4)11-9-19)13-24(33)29(23)28(27)21-14-25(36-5)30(38-7)26(15-21)37-6/h8-11,14-15,17,20,28,32H,12-13,16H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBCINOPBPFAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine under acidic conditions. The reaction proceeds through the formation of a dihydropyridine intermediate, which is then oxidized to the corresponding hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Methylpropyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin and histone deacetylases, leading to anti-cancer effects. It also interacts with receptors and ion channels, modulating biological pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

*Estimated based on substituents; †Calculated from formula.

Crystallographic and Conformational Analysis

The target compound’s structural analogs exhibit distinct ring puckering and hydrogen-bonding networks:

- Methyl 4-(4-Methoxyphenyl)-...-3-Carboxylate (): The dihydropyridine ring adopts a twisted boat conformation, while the cyclohexanone ring forms a slightly distorted envelope. Intermolecular N–H⋯O hydrogen bonds create infinite chains along the c-axis .

- The target compound’s 3,4,5-trimethoxyphenyl group may induce greater steric hindrance, affecting both intramolecular conformation (e.g., dihedral angles between aryl and core rings) and intermolecular interactions .

Research Findings and Implications

Crystallography: Tools like SHELXL and OLEX2 () enable precise refinement of hexahydroquinoline derivatives, critical for understanding structure-activity relationships .

Hydrogen Bonding : Analogs with hydroxyl groups () exhibit stronger intermolecular interactions than methoxy-only derivatives, impacting solubility and crystallization behavior .

Biological Activity

The compound 2-Methylpropyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 525. The structure includes multiple aromatic rings and functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 525.45 g/mol |

| Molecular Formula | C30H35NO6 |

| LogP | 6.5958 |

| Polar Surface Area | 52.323 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have suggested that derivatives of hexahydroquinoline compounds can show significant antimicrobial activity against various pathogens.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- P-glycoprotein Inhibition : The compound's structure suggests it may interact with P-glycoprotein (P-gp), a key player in drug resistance in cancer therapy. Inhibiting P-gp could enhance the effectiveness of other chemotherapeutic agents.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated several hexahydroquinoline derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the phenyl rings significantly enhanced antibacterial activity against Gram-positive bacteria .

- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Specifically, it was found to inhibit cell proliferation in breast cancer cell lines at concentrations as low as 10 μM.

- P-glycoprotein Interaction : A recent study assessed the ability of the compound to inhibit P-gp function using calcein-AM efflux assays. Results showed an IC50 value of approximately 1 μM, suggesting potent inhibition of P-gp activity . This interaction is crucial for overcoming multidrug resistance in cancer treatment.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : It is hypothesized that the compound binds to certain receptors or transport proteins (like P-gp), modulating their activity and affecting drug transport across cell membranes.

Q & A

Basic: What are the key synthetic routes for preparing this hexahydroquinoline derivative, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

- Condensation : Reaction of substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) with amines to form imine intermediates .

- Cyclization : Acid-catalyzed cyclization with cyclohexanone derivatives to construct the hexahydroquinoline core .

- Esterification : Introduction of the 2-methylpropyl ester group via nucleophilic substitution or coupling reactions .

Critical factors : - Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance imine formation but may reduce cyclization yields due to steric hindrance .

- Temperature : Cyclization at 80–100°C optimizes ring closure without decomposition .

Advanced: How can structural contradictions in NMR data arise between theoretical predictions and experimental results for this compound?

Discrepancies often stem from:

- Dynamic stereochemistry : Chair-flipping of the hexahydroquinoline core leads to averaged NMR signals, masking axial/equatorial substituent orientations .

- Solvent effects : Polar solvents (e.g., DMSO-d₆) stabilize intramolecular hydrogen bonds, altering chemical shifts of methoxy or carbonyl groups .

Resolution : - Use variable-temperature NMR to detect conformational mobility .

- Compare with X-ray crystallography data (e.g., C–O bond lengths in methoxy groups) to validate electronic environments .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent positioning (e.g., trimethoxyphenyl orientation at C4) .

- ¹H/¹³C NMR : Key signals include:

- δ 1.2–1.5 ppm : Methyl groups on the 2-methylpropyl ester .

- δ 3.7–3.9 ppm : Methoxy protons from the 3,4,5-trimethoxyphenyl group .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~553) and purity (>95%) .

Advanced: How do substituents on the phenyl rings modulate biological activity, and what are key structure-activity relationship (SAR) trends?

- 3,4,5-Trimethoxyphenyl (C4) : Enhances DNA intercalation or kinase inhibition due to electron-rich aromaticity .

- 4-Methoxyphenyl (C7) : Improves solubility via polar interactions but may reduce membrane permeability .

- 2-Methylpropyl ester (C3) : Steric bulk decreases metabolic degradation compared to ethyl/methyl esters .

SAR validation : - Compare with analogs (e.g., fluorophenyl or chlorophenyl derivatives) in cytotoxicity assays .

- Computational docking to map substituent interactions with target proteins (e.g., tubulin) .

Basic: What are the primary biological targets or activities reported for this compound?

- Antiproliferative activity : IC₅₀ values in the low micromolar range against HeLa and MCF-7 cells, linked to tubulin polymerization inhibition .

- Antimicrobial effects : Moderate activity against S. aureus (MIC ~32 µg/mL) via membrane disruption .

- Calcium channel modulation : Observed in electrophysiological assays using cardiac myocytes .

Advanced: How can conflicting data on metabolic stability between in vitro and in vivo models be resolved?

- In vitro limitations : Liver microsomes may underestimate esterase-mediated hydrolysis of the 2-methylpropyl group .

- In vivo factors : Plasma protein binding (>90%) reduces free drug availability, masking rapid clearance .

Methodology : - Use LC-MS/MS to quantify intact compound and metabolites in plasma .

- Perform pharmacokinetic modeling to correlate in vitro half-life with observed bioavailability .

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

- Lipophilicity : Calculate logP using Molinspiration or XLogP3 (experimental logP ~4.1) .

- Polar surface area (PSA) : Use Schrödinger’s QikProp to estimate PSA (~83 Ų), influencing blood-brain barrier penetration .

- ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Advanced: What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during cyclization .

- Chromatographic resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

- Asymmetric catalysis : Pd-catalyzed dynamic kinetic resolution for C4 aryl group installation .

Basic: How is stability assessed under varying storage conditions?

- Thermal stability : TGA/DSC to detect decomposition above 150°C .

- Photodegradation : Expose to UV light (254 nm) and monitor by HPLC for ester bond cleavage .

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; >80% intact after 24 hours indicates suitability for oral dosing .

Advanced: What mechanistic insights explain contradictory cytotoxicity data in 2D vs. 3D cell models?

- 3D spheroids : Hypoxic cores reduce drug penetration, elevating IC₅₀ values 5–10-fold vs. 2D monolayers .

- Extracellular matrix interactions : Collagen binding sequesters the compound, limiting bioavailability .

Validation : - Use fluorescence-labeled analogs to track spheroid penetration .

- Combine with matrix metalloproteinase inhibitors to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.